3-methoxy-N,N-dimethyl-2-nitroaniline is an organic compound characterized by the presence of a methoxy group, two methyl groups, and a nitro group attached to a benzene ring. Its molecular formula is C_10H_14N_2O_3, and it is classified as an aromatic amine. The compound exhibits distinct physical and chemical properties due to the influence of its functional groups, which play a significant role in its reactivity and biological activity.
The synthesis of 3-methoxy-N,N-dimethyl-2-nitroaniline typically involves the nitration of 3-methoxy-N,N-dimethylaniline. This process is generally conducted using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and degradation of the product. In industrial settings, optimized reaction conditions such as temperature control, reagent concentration, and reaction time are crucial for ensuring high yields and product purity .
3-methoxy-N,N-dimethyl-2-nitroaniline finds applications in various fields:
Interaction studies involving 3-methoxy-N,N-dimethyl-2-nitroaniline focus primarily on its enzyme inhibition properties. Research indicates that it may interact with cholinesterases, enzymes critical for neurotransmission regulation. Such interactions could lead to potential therapeutic applications or toxicity assessments related to cholinergic system modulation .
Several compounds share structural similarities with 3-methoxy-N,N-dimethyl-2-nitroaniline, each exhibiting unique properties:
| Compound Name | Key Features | Differences from 3-methoxy-N,N-dimethyl-2-nitroaniline |
|---|---|---|
| N,N-dimethyl-2-nitroaniline | Lacks the methoxy group | Different reactivity due to absence of methoxy group |
| 3-methoxy-N,N-dimethylaniline | Lacks the nitro group | Reduced reactivity compared to nitro-substituted analog |
| 4-nitrosoaniline | Contains a nitroso group instead of a nitro group | Different electronic properties affecting reactivity |
| 3-methoxy-N,N-dimethyl-4-nitrosoaniline | Contains a nitroso group at a different position | Altered reactivity patterns compared to nitro derivative |
Uniqueness: The combination of both methoxy and nitro groups in 3-methoxy-N,N-dimethyl-2-nitroaniline imparts distinct chemical behavior not observed in its analogs, making it a subject of interest for further research in organic chemistry and pharmacology.
3-Methoxy-N,N-dimethyl-2-nitroaniline is a nitro-substituted aromatic amine with the CAS Registry Number 148726-63-0. Its systematic IUPAC name reflects the positions of its functional groups: 3-methoxy-N,N-dimethyl-2-nitroaniline. The molecular formula C₉H₁₂N₂O₃ confirms the presence of a methoxy group (-OCH₃), a nitro group (-NO₂), and two methyl groups attached to the nitrogen atom of the aniline backbone.
This compound is documented under several synonyms, including Benzenamine, 3-methoxy-N,N-dimethyl-2-nitro- and 3-Methoxy-N,N-dimethyl-2-nitrobenzenamine. Positional isomers such as 3-methoxy-N,N-dimethyl-4-nitroaniline (CAS 14703-82-3) and derivatives like 4-iodo-3-methoxy-N,5-dimethyl-2-nitroaniline (CAS 166101994) highlight structural variations within this chemical family.
The substitution pattern on the benzene ring defines its isomerism. For instance, shifting the nitro group from the 2-position to the 4-position yields 3-methoxy-N,N-dimethyl-4-nitroaniline, which shares the same molecular formula (C₉H₁₂N₂O₃) but exhibits distinct physicochemical properties. The 2-nitro variant has a density of 1.2±0.1 g/cm³ and a boiling point of 300.1±27.0 °C, whereas the 4-nitro isomer has a higher melting point (125–126°C) and a boiling point of 327.9°C.
The synthesis of nitroaniline derivatives traces back to the mid-19th century, coinciding with advancements in aromatic substitution chemistry. While N,N-dimethylaniline (DMA) was first prepared by August Wilhelm Hofmann in 1850 via alkylation of aniline with iodomethane, the introduction of nitro and methoxy groups to DMA likely emerged during the early 20th century as part of dye chemistry research. Early synthetic routes for 3-methoxy-N,N-dimethyl-2-nitroaniline probably involved nitration of 3-methoxy-N,N-dimethylaniline under controlled conditions, leveraging the directing effects of the methoxy and dimethylamino groups.
Table 1: Comparative Properties of 3-Methoxy-N,N-Dimethyl-2-Nitroaniline and Its Isomers
The development of these compounds paralleled the growth of the synthetic dye industry, where nitroaromatics served as intermediates for azo dyes. The meta-directing nature of the dimethylamino group in nitration reactions, as seen in the formation of meta-nitro-N,N-dimethylaniline, further underscores the regiochemical challenges in synthesizing such derivatives.